2-(5-Phenylthiophen-2-yl)propan-2-ol
Description
2-(5-Phenylthiophen-2-yl)propan-2-ol is a tertiary alcohol featuring a thiophene ring substituted with a phenyl group at the 5-position.
Properties
CAS No. |
1665-37-8 |
|---|---|
Molecular Formula |
C13H14OS |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-(5-phenylthiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C13H14OS/c1-13(2,14)12-9-8-11(15-12)10-6-4-3-5-7-10/h3-9,14H,1-2H3 |
InChI Key |
FJUJUBFRSWSLAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(S1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenylthiophen-2-yl)propan-2-ol typically involves the reaction of 5-phenylthiophene with a suitable propan-2-ol derivative under controlled conditions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with a thiophene derivative to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenylthiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or potassium permanganate are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(5-Phenylthiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-(5-Phenylthiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The phenyl and thiophene rings contribute to the compound’s stability and electronic properties, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural homology with 2-(5-Phenylthiophen-2-yl)propan-2-ol, differing primarily in substituents on the phenyl/thiophene rings or the alcohol moiety. Key comparisons are summarized below:
Substituted Phenylpropan-2-ol Derivatives
(a) 2-(5-Bromo-2-chlorophenyl)propan-2-ol
- Structure : A bromo- and chloro-substituted phenyl group attached to propan-2-ol.
- Molecular Formula : C₉H₁₀BrClO
- Molecular Weight : 249.53 g/mol
- Key Properties: XLogP3: 2.9 (indicative of moderate lipophilicity) Hydrogen Bond Donor/Acceptor Count: 1/1 Rotatable Bonds: 1 Applications: Likely used as a synthetic intermediate in halogenated aromatic systems .
(b) 2-(5-Bromo-2-methoxyphenyl)propan-2-ol
- Structure : Methoxy and bromo substituents on the phenyl ring.
- Molecular Formula : C₁₀H₁₃BrO₂
- Molecular Weight : 245.12 g/mol
- Synthetic Accessibility : Six literature articles guide its synthesis, suggesting established synthetic routes .
(c) (2R)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol
- Structure : Chiral propan-2-ol with fluoro and methoxy substituents.
- Molecular Formula : C₁₀H₁₃FO₂
- Molecular Weight : 184.21 g/mol
Thiophene-Based Analogs
(a) 2-(Thiophen-2-yl)propan-2-ol
- Structure : Simplest analog with an unsubstituted thiophene ring.
- Molecular Formula : C₇H₁₀OS
- Key Data :
(b) (R)-2-(5-Chlorothiophen-2-yl)propan-1-ol
- Structure : Chloro-substituted thiophene with a primary alcohol.
- Molecular Formula : C₇H₉ClOS
- Applications: Potential use in chiral ligand design or asymmetric catalysis .
Extended Aromatic Systems
(a) 2-(Biphenyl-2-yl)propan-2-ol
- Structure : Biphenyl group attached to propan-2-ol.
- Applications :
(b) 2-(3,5-Dimethoxyphenyl)propan-2-ol
- Structure : Dimethoxy-substituted phenyl group.
- Molecular Formula : C₁₁H₁₆O₃
- Molecular Weight : 196.24 g/mol
- Notable Use: Intermediate in protecting group chemistry (e.g., DDZ-OH derivatives) .
Comparative Data Table
Key Research Findings
Substituent Effects :
- Halogenation (e.g., Br, Cl) increases molecular weight and lipophilicity, enhancing membrane permeability in drug candidates .
- Methoxy groups improve solubility via hydrogen bonding but reduce lipophilicity .
Stereochemical Impact :
- Chiral analogs like (R)-2-(5-Chlorothiophen-2-yl)propan-1-ol are critical for asymmetric synthesis, though their preparation requires enantioselective methods .
Applications in Catalysis :
- Biphenyl- and thiophene-based alcohols serve as ligands or stabilizers in metal-catalyzed reactions, leveraging their aromatic π-systems .
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